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Aldicarb Sulfone-13C3

Cat. No.: B1154186
M. Wt: 225.24
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Description

Contextualizing Aldicarb (B1662136) Sulfone as a Principal Oxidative Metabolite and Environmental Transformation Product of Aldicarb

Aldicarb, a potent carbamate (B1207046) pesticide, undergoes transformation in the environment and within biological systems, leading to the formation of several metabolites. who.intnih.gov Among these, aldicarb sulfone is a principal oxidative metabolite. who.intmedchemexpress.comapvma.gov.au The parent compound, aldicarb, is a soil-applied systemic pesticide used to control a variety of insects, mites, and nematodes on crops such as potatoes, citrus, cotton, and soybeans. nih.govrevize.com

Once in the soil, aldicarb is oxidized by microorganisms, first to aldicarb sulfoxide (B87167) and then more slowly to aldicarb sulfone. revize.comnih.govwho.int This transformation process is a key aspect of aldicarb's environmental fate. nih.govwho.int The rate of this oxidation can vary depending on soil type and conditions, with the half-life of aldicarb to sulfoxide conversion being approximately seven days in some soils. nih.gov The subsequent oxidation to aldicarb sulfone is a slower process. who.intnih.gov Both aldicarb and its degradation products, including aldicarb sulfone, are mobile in soil, particularly in those with low organic content, which can lead to leaching into groundwater. apvma.gov.auwho.int In plants, a similar metabolic pathway occurs, where aldicarb is rapidly metabolized to aldicarb sulfoxide and then further oxidized to aldicarb sulfone. apvma.gov.auorst.edu

Aldicarb sulfone, along with aldicarb sulfoxide, are the primary residues found in environmental samples and food products. who.intwho.int For instance, in groundwater, these two metabolites are often detected in an approximate 1:1 ratio. who.int The persistence of aldicarb and its metabolites in the environment can range from a few days to several years, depending on factors like soil pH and temperature. revize.comepa.gov

Rationale for Employing Stable Isotope Labeling (e.g., 13C3) in Tracing Environmental Fate, Elucidating Metabolic Pathways, and Enhancing Analytical Accuracy

Stable isotope labeling is a powerful technique used in scientific research to trace the movement and transformation of substances in complex systems. creative-proteomics.comnih.gov In the context of "Aldicarb Sulfone-13C3," the "13C3" signifies that three of the carbon atoms in the aldicarb sulfone molecule have been replaced with the stable, non-radioactive isotope carbon-13. This isotopic labeling provides a unique signature that allows researchers to distinguish the labeled compound from its naturally occurring, unlabeled counterparts.

The primary reasons for using stable isotope labeling, such as with 13C3, in environmental and biochemical research are:

Tracing Environmental Fate: By introducing a known amount of Aldicarb-13C3 or its parent compound, Aldicarb-13C3, into a controlled environmental system (e.g., a soil column or a microcosm), scientists can accurately track its movement, degradation, and transformation. illinoisnrec.orgresearchgate.net The distinct mass of the 13C-labeled molecules allows them to be precisely identified and quantified using mass spectrometry, revealing how the compound leaches through soil, is taken up by plants, or degrades over time. illinoisnrec.orgresearchgate.net

Elucidating Metabolic Pathways: Isotope tracing is an invaluable tool for understanding how organisms metabolize chemical compounds. nih.govnih.govspringernature.com When an organism is exposed to a 13C-labeled compound, the labeled carbon atoms are incorporated into subsequent metabolites. acs.org By analyzing the distribution of 13C in different metabolic products, researchers can map out the biochemical pathways involved in the breakdown and detoxification of the original compound. nih.govacs.orgmssm.edu This provides unparalleled insights into the metabolic wiring of cells and organisms. nih.govspringernature.com

Enhancing Analytical Accuracy: The use of stable isotope-labeled compounds as internal standards significantly improves the accuracy and precision of analytical measurements. acs.orgacs.org In quantitative analysis, a known amount of this compound can be added to a sample (e.g., water, soil, or biological tissue) before analysis. Because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the standard. acs.orgnih.gov This allows for precise correction of the final measurement, leading to more reliable and accurate quantification of the target compound. acs.orgnih.gov This is particularly crucial when dealing with the low concentrations at which pesticides and their metabolites are often found in the environment. nih.gov

Historical Trajectory of Academic Inquiry into Aldicarb and its Environmental Metabolites

The scientific investigation into aldicarb and its metabolites has evolved significantly since its introduction as a commercial pesticide in 1970. wikipedia.orgnih.gov Early research in the 1970s and 1980s focused on its efficacy as an insecticide and nematicide, as well as its acute toxicity and the primary mechanism of action, which is the inhibition of the enzyme cholinesterase. nih.gov

A significant turning point in the research trajectory occurred in the late 1970s and early 1980s with the discovery of aldicarb and its metabolites, aldicarb sulfoxide and aldicarb sulfone, in groundwater in several states in the USA, including New York and Florida. nih.govwikipedia.orgnih.gov This discovery prompted a wave of research focused on the environmental fate and transport of aldicarb, including its mobility in soil, persistence in water, and potential for contaminating drinking water sources. apvma.gov.aunih.govwho.int

Subsequent research has delved deeper into the toxicological effects of aldicarb and its metabolites, moving beyond acute toxicity to investigate potential long-term health effects. who.intnih.gov The development of more sophisticated analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has been crucial for detecting and quantifying aldicarb and its metabolites at low levels in various environmental and biological matrices. nih.govtajhizkala.irscielo.brregulations.gov

Properties

Molecular Formula

C₄¹³C₃H₁₄N₂O₄S

Molecular Weight

225.24

Synonyms

2-Methyl-2-(methylsulfonyl)propanal O-[(Methylamino)carbonyl]oxime-13C3;  2-Methyl-2-(methylsulfonyl)propionaldehyde O-(Methylcarbamoyl)oxime-13C3;  Aldoxycarb-13C3;  Standak-13C3;  Sulfocarb-13C3;  Temik Sulfone-13C3;  UC 21865-13C3;  UCES-13C3;  Yangdimiew

Origin of Product

United States

Synthesis, Isotopic Characterization, and Purity Assessment of Aldicarb Sulfone 13c3

Methodological Approaches for the Targeted Synthesis and Isotopic Incorporation of 13C Atoms into Aldicarb (B1662136) Sulfone.

The synthesis of Aldicarb Sulfone-13C3 is a multi-step process that involves the introduction of three carbon-13 (¹³C) atoms into the molecular structure. While specific proprietary synthesis methods may vary, a general and logical synthetic pathway can be outlined based on the known chemistry of aldicarb and its derivatives. mdpi.comiarc.fr

The synthesis would likely commence with a ¹³C-labeled precursor. A plausible strategy would involve starting with a ¹³C-labeled acetone (B3395972) or a related small molecule to construct the 2-methyl-2-(methylthio)propionitrile backbone with the desired isotopic labels. The key steps would be:

Synthesis of ¹³C-labeled 2-methyl-2-(methylthio)propionaldehyde oxime: This would involve the reaction of a suitable ¹³C-labeled starting material to form the core structure. For instance, a reaction sequence starting from ¹³C-labeled acetone could be employed to build the carbon skeleton. This intermediate would then be reacted with methyl mercaptan to introduce the thioether group, followed by conversion to the oxime. mdpi.com

Carbamoylation: The resulting ¹³C-labeled oxime would then undergo reaction with methyl isocyanate to form ¹³C-labeled aldicarb. mdpi.comiarc.fr

Oxidation: The final step is the oxidation of the sulfur atom in the ¹³C-labeled aldicarb to form the corresponding sulfone. This oxidation is a critical step and can be achieved using various oxidizing agents. nih.govsmolecule.com Aldicarb is first rapidly oxidized to aldicarb sulfoxide (B87167), which is then more slowly oxidized to aldicarb sulfone. who.intrevize.com This two-step oxidation must be carefully controlled to ensure complete conversion to the sulfone.

The precise placement of the three ¹³C atoms would be determined by the selection of the initial labeled precursor and the synthetic route. For analytical purposes, the labels are typically placed in a stable part of the molecule that is not prone to cleavage during mass spectrometric fragmentation.

Advanced Spectroscopic and Chromatographic Techniques for Verification of Isotopic Enrichment and Structural Integrity.

To confirm the successful synthesis, isotopic enrichment, and structural integrity of this compound, a combination of advanced analytical techniques is employed.

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the successful incorporation of the ¹³C isotopes. thermofisher.comthermofisher.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the unequivocal identification of the isotopically labeled compound. clearsynth.com

For this compound, the molecular formula is C₄¹³C₃H₁₄N₂O₄S. The introduction of three ¹³C atoms results in a mass increase of approximately 3 daltons compared to the unlabeled Aldicarb Sulfone (C₇H₁₄N₂O₄S). Therefore, in the mass spectrum, the protonated molecule [M+H]⁺ of this compound would exhibit a mass-to-charge ratio (m/z) that is 3 units higher than that of the unlabeled compound. This M+3 isotopic mass shift is a definitive confirmation of the successful labeling.

Table 1: Expected High-Resolution Mass Spectrometry Data for Aldicarb Sulfone and this compound

CompoundMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ (m/z)
Aldicarb SulfoneC₇H₁₄N₂O₄S222.0674223.0747
Aldicarb Sulfone-¹³C₃C₄¹³C₃H₁₄N₂O₄S225.0775226.0848

Data is theoretical and for illustrative purposes.

The high resolving power of instruments like the Orbitrap mass spectrometer allows for the separation of the analyte signal from matrix interferences, which is particularly important in complex samples. thermofisher.comthermofisher.com

In a ¹³C NMR spectrum of this compound, the signals corresponding to the labeled carbon atoms would exhibit significantly enhanced intensity compared to the signals of the natural abundance ¹³C atoms in an unlabeled sample. acs.org Furthermore, the coupling between adjacent ¹³C atoms, if present, would provide additional structural information. Proton (¹H) NMR would also be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen atoms. The integration of the signals in both ¹H and ¹³C NMR can be used to assess the purity of the compound. acs.org

Table 2: Illustrative ¹³C NMR Chemical Shift Assignments for Aldicarb Sulfone

Carbon AtomApproximate Chemical Shift (ppm)
C=N~160-170
C=O~150-160
C(CH₃)₂~60-70
S-CH₃~40-50
N-CH₃~25-35
C(CH₃)₂~20-30

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions. In the ¹³C NMR spectrum of this compound, the signals for the three labeled carbons would be significantly enhanced.

Evaluation of Chemical and Isotopic Stability Under Simulated Environmental and Laboratory Conditions.

The stability of this compound is a critical factor for its use as an internal standard. It is expected to have similar stability to its unlabeled counterpart under various conditions.

Aldicarb and its metabolites, including the sulfone, are known to degrade in the environment through processes such as hydrolysis. oup.com The rate of hydrolysis is highly dependent on pH and temperature. who.inttaylorandfrancis.com Aldicarb sulfone is generally more resistant to hydrolysis than aldicarb and aldicarb sulfoxide, particularly in acidic to neutral conditions. who.int However, under alkaline conditions, hydrolysis is more rapid. nih.gov

In soil, the degradation of aldicarb sulfone is influenced by microbial activity, temperature, and soil composition. iarc.frwho.int While microbial degradation is a factor, chemical hydrolysis is also a significant degradation pathway. oup.com The isotopic labeling with ¹³C is not expected to significantly alter the chemical stability of the molecule. The C-¹³ bond is slightly stronger than the C-¹² bond, but this isotopic effect on the degradation rate is generally considered negligible under typical environmental and laboratory conditions.

Table 3: Half-life of Aldicarb and its Metabolites under Various Conditions

CompoundConditionpHTemperature (°C)Half-lifeReference
AldicarbDistilled Water6.0-560 days who.int
AldicarbDistilled Water>12-a few minutes who.int
AldicarbSoil6.3-7.0159.9 days taylorandfrancis.com
Aldicarb SulfoneSubsoil--Essentially stable over a year
AldicarbGroundwater (anaerobic)7.7-8.3-62-1300 days epa.gov

The stability of this compound in laboratory storage conditions, typically dissolved in an organic solvent and stored at low temperatures, is expected to be high, ensuring its integrity as a reference material over time.

Advanced Analytical Methodologies Employing Aldicarb Sulfone 13c3 As a Research Standard

Optimization of Extraction and Cleanup Procedures for Aldicarb (B1662136) Sulfone-13C3 in Diverse Environmental Matrices (e.g., Soil, Water, Plant Tissues).

The accurate analysis of Aldicarb Sulfone-13C3 and its unlabeled counterpart in complex environmental matrices necessitates efficient extraction and cleanup procedures to remove interfering substances. The choice of method depends heavily on the specific matrix being analyzed.

For water samples, direct aqueous-injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed, minimizing sample preparation. usgs.gov This method involves filtering the water sample and injecting a small aliquot directly into the LC-MS/MS system. who.int However, for more complex water matrices or when lower detection limits are required, solid-phase extraction (SPE) is a common and effective technique. lcms.czepa.gov In SPE, the water sample is passed through a cartridge containing a sorbent that retains the analytes of interest. lcms.cz The retained compounds are then eluted with a small volume of a strong solvent, effectively concentrating the sample and removing water-soluble interferences. lcms.cz

Soil and sediment samples require more rigorous extraction techniques. A common approach involves solvent extraction, where the sample is homogenized and extracted with an organic solvent like methylene (B1212753) chloride or a mixture of acetone (B3395972) and dichloromethane. epa.gov Soxhlet extraction, a continuous extraction method, can also be utilized for exhaustive extraction from solid samples. epa.gov Following extraction, cleanup is often necessary to remove co-extracted matrix components. Techniques such as gel permeation chromatography (GPC) or the use of aminopropyl solid-phase extraction (SPE) columns followed by a microsilica column can be employed for this purpose. epa.gov

Plant tissues, such as fruits and vegetables, are typically homogenized and extracted with a polar organic solvent like methanol (B129727) or acetonitrile (B52724). who.int For crops with high chlorophyll (B73375) or carotene content, a cleanup step using GPC or a combination of GPC with Nuchar-Celite may be necessary. who.int Liquid-liquid extraction followed by solid-phase extraction cleanup is another effective strategy for these matrices. nih.gov

The optimization of these procedures involves evaluating various solvents, sorbents, and elution conditions to maximize the recovery of Aldicarb Sulfone and minimize matrix effects. The use of this compound as a surrogate standard, added to the sample before extraction, allows for the correction of any losses that may occur during sample preparation, thereby improving the accuracy and reliability of the analytical results.

Development and Validation of Quantitative Analytical Methods Utilizing this compound as an Internal Standard.

The use of this compound as an internal standard is fundamental to the development of accurate and precise quantitative analytical methods for aldicarb sulfone. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the calibration standards and the samples. epa.gov By comparing the response of the analyte to the response of the internal standard, variations in sample injection volume, instrument response, and matrix effects can be compensated for, leading to more reliable quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrace Analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the ultratrace analysis of aldicarb sulfone in various matrices. science.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. nih.gov In LC-MS/MS, the sample extract is first separated by liquid chromatography, and then the analytes are detected by a tandem mass spectrometer. epa.gov

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. science.gov This transition from precursor to product ion is highly specific to the analyte, minimizing the potential for interference from other compounds in the matrix. chemetrix.co.za For this compound, the mass shift due to the three 13C atoms allows for its distinct detection from the unlabeled aldicarb sulfone, while its similar chromatographic behavior ensures it effectively tracks the analyte throughout the analysis. science.gov

The development of an LC-MS/MS method involves optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) to achieve good separation of the analyte from matrix components, as well as tuning the mass spectrometer parameters (e.g., ionization source conditions, collision energy) to maximize the signal intensity of the analyte and internal standard. acs.org

Below is a table summarizing typical parameters for LC-MS/MS analysis of aldicarb sulfone:

ParameterTypical Value/Condition
Chromatography
ColumnReversed-phase C18 or Phenyl-Hexyl acs.org
Mobile PhaseGradient of water and methanol or acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) acs.org
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Aldicarb Sulfone)[M+H]+ or [M+Na]+
Product Ion (Aldicarb Sulfone)Specific fragment ions
Precursor Ion (this compound)[M+3+H]+ or [M+3+Na]+
Product Ion (this compound)Corresponding specific fragment ions

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Analytes and Volatile Byproducts.

While LC-MS/MS is generally preferred for the analysis of polar and thermally labile compounds like aldicarb sulfone, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative, particularly after derivatization. nih.govcleancontrolling.com Derivatization is a chemical reaction that modifies the analyte to make it more volatile and thermally stable, and thus more amenable to GC analysis. researchgate.net This process can also improve the chromatographic properties and detection sensitivity of the analyte. researchgate.net

For carbamates like aldicarb sulfone, derivatization is often necessary to prevent their decomposition in the hot GC injection port. nih.gov Common derivatization techniques include acylation and silylation. researchgate.netrestek.com For instance, a method using supercritical fluid carbon dioxide as a medium for the simultaneous extraction and derivatization of carbamates with heptafluorobutyric anhydride (B1165640) (HFBA) has been described. nih.gov The resulting derivatives are then analyzed by GC-MS. nih.gov

The use of this compound as an internal standard is also critical in GC-MS analysis, as it will undergo the same derivatization reaction as the unlabeled analyte, correcting for any inefficiencies or variations in the reaction yield.

The following table outlines common derivatization reagents used for GC-MS analysis of carbamates:

Derivatization ReagentTarget Functional GroupResulting Derivative
Heptafluorobutyric anhydride (HFBA)-NH and -OHAcylated derivative
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)-OH, -NH, -SHTrimethylsilyl (TMS) derivative restek.com
Boron trifluoride-methanol (BF3-Methanol)Carboxylic acidsFatty acid methyl esters (FAMEs) restek.com

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening and Qualitative Analysis.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. ojp.govgcms.cz This makes it a powerful tool for high-throughput screening and qualitative analysis. nist.govfda.gov In DART-MS, a heated stream of inert gas, such as helium or nitrogen, is directed at the sample, causing the desorption and ionization of the analytes, which are then introduced into the mass spectrometer. ojp.gov

DART-MS can be used for the rapid screening of various matrices for the presence of aldicarb sulfone. lcms.cz While generally considered a qualitative or semi-quantitative technique, recent studies have explored its potential for quantitative analysis. nih.gov The coupling of DART with high-resolution mass spectrometry (HRMS) can enhance the specificity and confidence in the identification of unknown substances. gcms.czlcms.cz

The use of this compound in DART-MS analysis can aid in the confirmation of the presence of aldicarb sulfone by providing a distinct isotopic signature.

Rigorous Method Validation for Reproducibility, Sensitivity, and Specificity in Academic Research Settings.

The validation of any analytical method is a critical step to ensure that it is fit for its intended purpose. eurl-pesticides.eu In academic research, where the data generated can have significant implications, rigorous method validation is essential to demonstrate the reliability and robustness of the results. science.gov The key parameters that are evaluated during method validation include linearity, accuracy, precision, reproducibility, sensitivity (limit of detection and limit of quantification), and specificity. nih.gov

Linearity: This is assessed by analyzing a series of calibration standards at different concentrations to establish the relationship between the instrument response and the analyte concentration. A linear regression analysis is typically performed, and the coefficient of determination (r²) should be close to 1. nih.gov

Accuracy: This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and comparing the measured concentration to the true concentration. The accuracy is usually expressed as the percentage recovery. nih.gov

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov

Reproducibility: This assesses the precision of the method under different conditions, such as with different analysts, on different days, or with different instruments.

Sensitivity: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified.

Specificity: This is the ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. nih.gov

The use of this compound as an internal standard significantly contributes to the robustness and reliability of the method, which is reflected in the validation data.

The following table summarizes typical validation parameters and their acceptance criteria for pesticide residue analysis methods:

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99 nih.gov
Accuracy (Recovery)70-120%
Precision (RSD)≤ 20% nih.gov
Limit of Quantification (LOQ)Should be relevant to the intended application (e.g., below regulatory limits)

Elucidation of Environmental Fate and Transformation Pathways Using Aldicarb Sulfone 13c3 As a Tracer

Investigation of Degradation Kinetics and Mechanisms in Soil and Sediment Systems

The persistence and transformation of aldicarb (B1662136) sulfone in terrestrial environments are critical factors in assessing its potential for groundwater contamination. The use of Aldicarb Sulfone-13C3 allows for precise quantification of degradation rates and the identification of transformation products, providing a clear picture of its behavior in soil and sediment.

The degradation of aldicarb and its metabolites, including aldicarb sulfone, is influenced by a variety of soil properties. Studies on the unlabeled compound show that temperature is a primary factor affecting degradation rates in surface soils who.int. Soil moisture also plays a role, with reduced degradation observed in drier conditions who.int. While specific kinetic studies using this compound are not widely published, the principles of its use as a tracer are clear. By introducing a known quantity of this compound into soil microcosms under controlled conditions, researchers can periodically sample and analyze the soil to determine the rate of disappearance of the labeled compound. This approach provides accurate half-life data without interference from other carbon sources.

The half-life of the total toxic residue of aldicarb (aldicarb, aldicarb sulfoxide (B87167), and aldicarb sulfone) in surface soils is reported to be in the range of 0.5 to 3 months hpc-standards.com. In the saturated zone, this can extend from 0.4 to 36 months hpc-standards.com. The degradation of aldicarb sulfone itself is influenced by microbial activity, which is in turn affected by soil moisture and temperature who.intnih.gov. For instance, the half-life of total carbamate (B1207046) residues can vary significantly between sterile and unsterilized soil, highlighting the microbial contribution to degradation dokumen.pub.

Table 1: Representative Half-Lives of Aldicarb Residues in Soil

Soil Condition Compound Half-Life (days) Reference
Aerobic Soil Aldicarb (parent) 1 - 28 apvma.gov.au
Aerobic Soil Total Toxic Residue 11 - 136 apvma.gov.au
Sandy Loam (15°C, pH 6.3-7.0) Aldicarb 9.9 pic.int
Loam Soil (Field) Aldicarb 7 epa.gov
Acidic, Coarse Sand Subsoils Aldicarb Residues Slower degradation nih.gov

This table presents data for aldicarb and its total toxic residues. The use of this compound would allow for the specific determination of the half-life of the sulfone metabolite under these varied conditions.

A key advantage of using this compound is the ability to unequivocally identify its transformation products. As the parent compound degrades, the 13C label is incorporated into subsequent molecules, which can then be detected and identified using mass spectrometry. This method confirms the metabolic pathway and helps to quantify the formation of various byproducts.

The primary degradation pathway for aldicarb involves oxidation to aldicarb sulfoxide and subsequently to aldicarb sulfone taylorandfrancis.comwho.int. Both aldicarb sulfoxide and aldicarb sulfone are toxic who.int. The detoxification of these compounds occurs through hydrolysis of the carbamate ester group, leading to the formation of oximes and nitriles who.int. In animal metabolism studies, which can inform environmental pathways, metabolites such as oxime sulfone and nitrile sulfone have been identified bcpc.org. Isotopic tracing with this compound would enable researchers to confirm the presence and quantify the flux of these and other potential degradation products in soil and sediment systems.

Understanding Aquatic Environmental Behavior and Persistence of this compound

Aldicarb and its degradation products are known to be mobile in soil and can leach into groundwater and surface waters taylorandfrancis.com. Understanding the fate of aldicarb sulfone in aquatic environments is therefore essential. This compound provides a precise means to study its persistence and degradation pathways in water.

The hydrolysis of aldicarb sulfone is a critical degradation pathway in aquatic systems and is highly dependent on pH hpc-standards.com. Aldicarb sulfone hydrolyzes more readily than aldicarb and aldicarb sulfoxide, particularly under alkaline conditions apvma.gov.au. The use of this compound in laboratory studies at different pH values would allow for the precise determination of hydrolysis rate constants.

Studies on the unlabeled compound have shown that the half-life of aldicarb sulfone can be as short as a few days at a high pH and extend to many months in more acidic or neutral waters apvma.gov.au. For example, at 25°C, the half-life of aldicarb sulfone is reported to be 60 days at pH 7 and 6 days at pH 8 apvma.gov.au. This demonstrates the significant influence of pH on its persistence.

Table 2: Influence of pH on the Hydrolysis Half-Life of Aldicarb and its Metabolites

This table illustrates the pH-dependent hydrolysis of aldicarb and its sulfone. This compound would be used to generate precise kinetic data for the sulfone under a range of environmental pH and temperature conditions.

Photolysis, or degradation by sunlight, can be a significant transformation process for chemicals in surface waters. While aldicarb itself is reported to be resistant to photolysis in aqueous solutions, its degradation products may be more susceptible epa.gov. Studies have indicated that aldicarb sulfone can be decomposed by UV light, with reported half-lives of 36-38 days epa.gov.

By exposing aqueous solutions of this compound to simulated or natural sunlight, researchers can track the rate of its disappearance and identify the resulting photoproducts. The 13C label would facilitate the identification of these products through mass spectrometric analysis, providing a clear understanding of the photolytic degradation pathway.

Assessment of Volatilization and Atmospheric Transport Dynamics of this compound from Environmental Compartments

Volatilization from soil and water surfaces can be a route of environmental transport for some pesticides. While aldicarb has a low vapor pressure, some studies have investigated the potential for volatilization of aldicarb and its degradation products from soil nih.gov. The application of this compound to soil or water in controlled laboratory set-ups, such as wind tunnels, would allow for the precise measurement of any volatilized labeled compounds d-nb.info. This would help to determine the significance of atmospheric transport as a fate process for aldicarb sulfone.

Biotic Transformation Studies of Aldicarb Sulfone 13c3 in Environmental Systems

Plant Uptake, Translocation, and Phytometabolism Studies Utilizing 13C3-Labeled Compound

Aldicarb (B1662136) is a systemic pesticide, meaning it is absorbed by plants and distributed throughout their tissues. inchem.orgapvma.gov.au This systemic nature is key to its efficacy against pests but also necessitates studies on its uptake, movement, and metabolism within the plant. The use of 13C3-labeled aldicarb sulfone would be critical in such investigations.

Studies have shown that aldicarb is readily taken up by plant roots from the soil and translocated to other parts of the plant. inchem.orgnih.gov The rate of uptake and the extent of systemic movement can be influenced by the plant species and environmental conditions. nih.gov For example, research has indicated that the presence of plants can enhance the degradation of aldicarb in the soil, a phenomenon attributed to plant-promoted microbial activity in the rhizosphere. nih.gov

While specific quantitative data on the uptake rates of Aldicarb Sulfone-13C3 were not found, studies on the parent compound, aldicarb, provide insight. For instance, in cotton plants, aldicarb was found to be completely converted to its sulfoxide (B87167) within 4-9 days. inchem.org The subsequent oxidation to the sulfone occurs more slowly. inchem.org

Table 2: Aldicarb Residue Uptake in Various Plants

PlantCompoundResidue Level (mg/kg)Reference
Potatoes (raw)Aldicarb and metabolitesup to 0.82 who.int
Cucumbers (hydroponically grown)Aldicarb sulfoneNot specified who.int

This table is illustrative and based on general findings for aldicarb and its metabolites.

Once inside the plant, aldicarb sulfone, like other xenobiotics, undergoes metabolic processes. Plant metabolism studies on aldicarb have shown that it is extensively metabolized. apvma.gov.au The primary metabolites are aldicarb sulfoxide and aldicarb sulfone. apvma.gov.au These can be further broken down into their corresponding oximes and nitriles. who.intapvma.gov.au These metabolites can also form conjugates with endogenous plant molecules, a common detoxification mechanism in plants.

The use of this compound would be essential for accurately profiling these phytometabolites and conjugates. By tracking the 13C label, researchers can distinguish the metabolites derived from the applied compound from the plant's natural chemical constituents. While the search results confirm the general metabolic fate of aldicarb in plants, they lack specific studies detailing the profiling of phytometabolites using this compound.

Environmental Transport and Mobility Investigations with Aldicarb Sulfone 13c3

Leaching Potential and Groundwater Contamination Studies in Varied Soil Types and Hydrogeological Settings

Aldicarb (B1662136) sulfone, along with aldicarb sulfoxide (B87167), is a principal degradation product of the pesticide aldicarb. nih.govwho.int Research has consistently shown that these metabolites possess characteristics that make them significant threats to groundwater resources. nih.gov Their high mobility and persistence under certain conditions facilitate their movement from the soil surface into underlying aquifers.

Studies have demonstrated that aldicarb and its metabolites have very low soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, ranging from 6 to 31, which indicates a very high potential for mobility in soil. nih.gov This mobility is especially pronounced in sandy soils, loamy sands, and soils with low organic matter content, which allow for the greatest leaching. who.intwho.intinchem.org The combination of high mobility and slow degradation in acidic, coarse sand subsoils increases the risk of groundwater contamination. apvma.gov.aunih.gov

The persistence of these compounds is heavily influenced by the hydrogeological setting. In the unsaturated zone, dissipation half-lives for total toxic residues (aldicarb, sulfoxide, and sulfone) can range from approximately 0.3 to 5 months. regulations.gov However, once these residues reach the saturated zone (groundwater), their persistence can increase dramatically, with half-lives extending from 1 to 36 months. regulations.gov The pH of the soil and water is a critical factor; the sulfone metabolite is more sensitive to base-catalyzed hydrolysis and will degrade more rapidly in alkaline conditions (pH > 7). regulations.gov Conversely, it is very persistent in acidic groundwaters (pH < 7), with half-lives potentially lasting from weeks to several years. who.intregulations.gov

Field studies and monitoring programs have confirmed the leaching potential of aldicarb metabolites. Following application, aldicarb is rapidly oxidized to its sulfoxide and sulfone forms, which are then transported downward through the soil profile with infiltrating water. who.int Contamination of drainage aquifers and shallow wells has been recorded, with residue levels (primarily sulfoxide and sulfone) typically ranging from 1 to 50 µg/L. who.int One study noted that in soils receiving significant rainfall or irrigation, up to 64% of applied aldicarb leached out of soil cores, predominantly as its sulfoxide and sulfone metabolites. inchem.org

Table 1: Factors Influencing Leaching Potential of Aldicarb Sulfone
FactorCharacteristicImpact on Leaching PotentialSource
Soil TypeSandy, Loamy Sand, Fine SandHigh (Low adsorption, high permeability) who.intinchem.orgepa.gov
Soil Organic MatterLowHigh (Reduced adsorption sites) who.intsemanticscholar.org
Soil/Water pHAcidic (pH &lt; 7)High (Increased persistence, slower hydrolysis) who.intregulations.gov
HydrogeologyShallow Water TableHigh (Shorter travel distance to groundwater) who.intapvma.gov.au
Precipitation/IrrigationHighHigh (Increased water flow to transport the compound) inchem.org

Field-Scale Tracer Studies for Spatiotemporal Distribution and Persistence Assessment

Field-scale tracer studies, often employing isotopically labeled compounds like Aldicarb Sulfone-13C3, are essential for assessing the real-world spatial and temporal distribution and persistence of contaminants. These studies use techniques like field lysimeters (isolated columns of soil) and microcosm experiments to simulate and monitor environmental processes under controlled or semi-controlled conditions. inchem.org

Such studies confirm the rapid transformation of the parent aldicarb and the subsequent movement of its metabolites. In field lysimeters containing Plainfield sand, aldicarb was found to convert rapidly to its sulfoxide and sulfone forms, with a 50% conversion in just 3-5 days. Under normal rainfall, about 9% of the applied aldicarb leached from the 70 cm soil cores as sulfoxide and sulfone. inchem.org However, when subjected to supplementary watering to simulate heavy rainfall or irrigation, leaching increased dramatically to as much as 64%. inchem.org

Persistence, measured by degradation half-life (DT50), is a key parameter determined in these studies. For the total carbamate (B1207046) residues (aldicarb, sulfoxide, and sulfone), field dissipation half-lives in the topsoil typically range from 0.3 to 3.5 months. apvma.gov.aupic.int However, persistence varies greatly with environmental conditions. In anaerobic groundwater, degradation can be very slow, with reported half-lives between 62 and 1,300 days for aldicarb at a pH range of 7.7-8.3. epa.gov The use of labeled compounds in these experiments is crucial for distinguishing between the applied pesticide and its various degradation products, allowing for the creation of accurate models that predict transport and transformation in soil and water systems. nih.govresearchgate.net

Modeling and Predictive Simulation of Aldicarb Sulfone 13c3 Environmental Dynamics

Integration of Isotopic Tracer Data into Mechanistic Environmental Fate and Transport Models (e.g., LEACHM)

Mechanistic models are essential for predicting the environmental concentration of pesticides and their metabolites. epa.gov The Leaching Estimation and Chemistry Model (LEACHM) is one such tool used to simulate the leaching of substances like aldicarb (B1662136) and its primary metabolites, aldicarb sulfoxide (B87167) and aldicarb sulfone. frontiersin.orgfrontiersin.org These models simulate water flow and solute transport through the unsaturated soil zone, accounting for processes like degradation and sorption. epa.govucanr.edu LEACHM, for instance, uses a finite-differences numerical solution of the Richards equation to describe water fluxes and the advection-dispersion equation for solute transport. frontiersin.orgucanr.edu

The accuracy of these models is highly dependent on the quality of the input data for key chemical and physical processes. hse.gov.uk This is where isotopic tracer data, derived from studies using compounds like Aldicarb Sulfone-13C3, becomes invaluable. Stable isotope tracers are used to track the fate of compounds in complex environmental systems, providing precise measurements of transformation rates and transport pathways. hutton.ac.ukufz.demdpi.com By introducing this compound into a controlled system (e.g., a soil column or lysimeter), scientists can distinguish the applied chemical from other background substances, allowing for unambiguous tracking. ufz.de

The integration process involves:

Calibration: Using the measured concentrations of this compound at various depths and times to adjust model parameters, such as the degradation rate constant and the soil-water partition coefficient (Kd).

Validation: Comparing the model's predictions against a separate set of empirical data from isotopic tracer studies to confirm the model's accuracy. Early studies using LEACHM for aldicarb and its metabolites compared model predictions of substance masses remaining in the field with sampling data. frontiersin.orgfrontiersin.org While predictions for the parent compound and the sulfoxide were close, the model tended to overestimate the persistence of the sulfone. frontiersin.org Isotopic tracer data can help refine these predictions by providing more accurate degradation kinetics.

The use of 13C-labeled tracers allows for the direct measurement of metabolic flux and transformation kinetics. ufz.de This information helps to overcome limitations in models and improve their predictive power for regulatory assessments. europa.eu

Development and Refinement of Predictive Models for Transformation and Transport Processes

Predictive environmental models for pesticides and their transformation products (TPs) simulate a range of complex and interacting processes. The development and refinement of these models are ongoing, aimed at improving their accuracy and expanding their applicability. Models such as LEACHM, PRZM, and GLEAMS are designed to compute one-dimensional flow and transport in soil, but they employ different mathematical concepts. ucanr.edu

Key processes modeled for this compound include:

Transformation: The degradation of the compound in soil. This is often modeled as a first-order decay process, but some models like LEACHM can also incorporate more complex Michaelis-Menten kinetics. frontiersin.org Transformation rates are influenced by soil temperature, moisture, and depth. frontiersin.org

Transport: The movement of the compound with soil water (advection) and its spreading (dispersion). ucanr.edu

Sorption: The partitioning of the compound between the soil solution and soil particles, which is critical as it retards movement. comsol.com Aldicarb sulfone generally has a low organic carbon-water (B12546825) partition coefficient (Koc), indicating it is very mobile in soil. nih.govpic.int

Volatilization: The loss of the compound from the soil surface to the atmosphere. comsol.com

Refinement of these models is an iterative process. For example, early applications of LEACHM for aldicarb metabolites were less successful in soils where preferential flow was a dominant process, as the model initially lacked a module to account for this. frontiersin.org Subsequent model development has focused on incorporating such complex flow paths. Similarly, models are being enhanced to handle more complex, branched transformation schemes rather than simple linear decay chains. frontiersin.org The ultimate goal is to create integrated models that can predict the environmental fate of a pesticide and all its TPs based on the molecular structure and environmental conditions, though significant uncertainties currently prevent full automation. frontiersin.org

Table 1: Key Processes and Parameters in Environmental Fate Models for Aldicarb Sulfone

ProcessDescriptionKey Model ParametersRelevance to Aldicarb Sulfone
Transformation (Degradation)Chemical or microbial breakdown of the compound in soil and water.Degradation Half-Life (DT50), Rate Constant (k)Aldicarb sulfone is a transformation product of aldicarb and also degrades, though more slowly than its precursors. who.int
Advection-DispersionMovement with the bulk flow of water (advection) and spreading due to velocity variations and diffusion (dispersion).Water Flux (q), Dispersivity (α)These parameters govern how quickly the compound leaches through the soil profile.
SorptionReversible binding of the chemical to soil organic matter and clay particles.Soil-Water Partition Coefficient (Kd), Organic Carbon Partition Coefficient (Koc)Aldicarb sulfone has low sorption, making it highly mobile and a potential groundwater contaminant. nih.govpic.int
VolatilizationMass transfer from the soil or water surface to the atmosphere.Henry's Law ConstantSome models account for volatilization of aldicarb sulfone from the soil surface. comsol.com

Uncertainty Analysis and Sensitivity Assessment of Model Parameters Based on Empirical Data

Every environmental model is a simplification of a complex reality, and as such, its predictions are subject to uncertainty. athensjournals.grepa.gov Uncertainty and sensitivity analyses are therefore integral parts of the modeling process, used to quantify the reliability of predictions and identify the most influential factors. epa.govresearchgate.net

Uncertainty analysis investigates the effects of a lack of knowledge and potential errors on model outputs. epa.gov Sources of uncertainty in modeling this compound dynamics include:

Parameter Uncertainty: The input parameters for the model (e.g., degradation half-life, sorption coefficients, soil hydraulic properties) are not known with perfect accuracy and often exhibit significant spatial variability. athensjournals.gr

Model Framework Uncertainty: The mathematical equations and conceptual framework of the model may not perfectly represent all relevant environmental processes (e.g., ignoring preferential flow). frontiersin.orgepa.gov

Scenario Uncertainty: The assumptions made about the conditions of the simulation, such as application rates, timing, and weather patterns, introduce uncertainty. hse.gov.ukepa.gov

Sensitivity analysis is the method used to determine which model inputs have the most influence on the model's output. epa.gov By systematically varying input parameters and observing the change in the predicted concentration of this compound, researchers can identify the key drivers of its environmental fate. hse.gov.uk For example, a sensitivity analysis might reveal that the predicted leaching depth of the compound is highly sensitive to the value of the sorption coefficient (Koc) but less sensitive to the rate of volatilization.

Empirical data from tracer studies using this compound are crucial for these analyses. This data provides realistic ranges for input parameters and serves as a benchmark against which to assess the model's predictive uncertainty. A study on the HardSPEC pesticide model found that its output was most sensitive to the substance's properties and usage details, as well as to parameters built into the model's standard scenarios. hse.gov.uk Understanding these sensitivities helps regulators make more informed decisions when applicants request changes to assessment scenarios. hse.gov.uk

Table 2: Illustrative Example of a Sensitivity Analysis for a Predictive Leaching Model

Parameter VariedRange of VariationEffect on Predicted Peak Concentration in LeachateSensitivity Ranking
Degradation Half-Life (DT50)± 50%-40% to +75%High
Sorption Coefficient (Koc)± 50%-60% to +50%High
Application Rate± 20%± 20%Medium
Soil Porosity± 10%± 8%Low

Emerging Research Directions and Methodological Advancements for Aldicarb Sulfone 13c3 Studies

Application of High-Throughput Analytical Techniques for Broad-Scale Environmental Monitoring and Screening

The development of high-throughput screening (HTS) methodologies is pivotal for the extensive environmental monitoring of pesticide residues like Aldicarb (B1662136) Sulfone-13C3. nih.gov These techniques are designed to rapidly and efficiently analyze a large volume of samples, which is essential for assessing the widespread distribution of contaminants in diverse environmental matrices such as soil and water. nih.govwho.int The core principles of HTS in this context involve the automation of sample preparation, miniaturization of assays, and the use of sophisticated, rapid detection systems. who.int

For a compound like Aldicarb Sulfone-13C3, analytical methods based on liquid chromatography coupled with mass spectrometry (LC-MS) are particularly powerful. researchgate.net Specifically, techniques like high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) provide the high degree of sensitivity and selectivity required for regulatory monitoring. nih.gov The presence of the three ¹³C atoms in this compound gives it a unique and distinct mass-to-charge ratio that is easily distinguishable from its naturally occurring, unlabeled counterpart. This isotopic signature is a significant advantage in HTS, as it allows for unambiguous identification and quantification, even in complex environmental samples where matrix interference can be a major challenge. acs.org

Advanced sample preparation methods, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, can be integrated into an HTS workflow to streamline the extraction of this compound from samples before analysis. mdpi.com Combining automated QuEChERS with LC-HRMS (High-Resolution Mass Spectrometry) enables the processing and analysis of hundreds of samples per day, providing timely data for environmental risk assessment and regulatory compliance. acs.orgmdpi.com

TechniquePrincipleApplication to this compoundAdvantages
LC-MS/MS Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns.Provides highly selective and sensitive detection. The ¹³C₃ label creates a unique mass shift, eliminating ambiguity. nih.govGold standard for quantification; high specificity.
LC-HRMS (e.g., Orbitrap) Separates compounds by liquid chromatography and determines their mass with very high accuracy.Allows for confident identification based on precise mass. The ¹³C₃ label serves as a definitive marker. acs.orgExcellent for screening unknown and suspected contaminants; reduces false positives.
Automated SPE Robotic solid-phase extraction for sample cleanup and concentration.Increases the throughput of sample preparation, a common bottleneck in environmental analysis.High reproducibility, reduced solvent usage, and minimal manual intervention.
QuEChERS A streamlined sample preparation method involving solvent extraction and cleanup with sorbents.Enables rapid and cost-effective extraction from complex matrices like soil and food prior to LC-MS analysis. mdpi.comFast, simple, and requires minimal glassware.

Novel Spectroscopic Techniques for In Situ and Real-Time Monitoring of Transformation Processes

Understanding the environmental fate of this compound requires monitoring its transformation in real-time and directly within its environment (in situ), which minimizes sample alteration that can occur during transport and storage. usda.gov Novel spectroscopic techniques are emerging that move analysis from the laboratory to the field, providing dynamic data on degradation pathways.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed molecular information. tandfonline.com For in situ applications, portable SERS devices can be used to monitor the surface of fresh produce or soil particles. usda.gov By tracking the unique vibrational fingerprint of this compound, researchers can observe its persistence and degradation over time without extensive sample extraction. usda.govwku.edu The disappearance of the parent compound's signal and the appearance of new signals from transformation products can be monitored in real-time.

Another promising approach is the use of transportable mass spectrometers, such as those utilizing Direct Analysis in Real Time (DART) ionization sources or portable HPLC-HRMS/MS systems. nih.gov These instruments can be deployed on-site to provide continuous, highly resolved data on contaminant concentrations in water. nih.govbohrium.com A system like this could monitor a stream or groundwater well, analyzing samples every few minutes to capture rapid changes in this compound concentration following events like rainfall, which can mobilize pesticides. nih.gov The isotopic label is crucial for these applications, ensuring that the detected signal is unequivocally from the target compound amidst a complex mixture of other environmental chemicals.

TechniquePrincipleIn Situ Application for this compoundResearch Focus
SERS Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces.Portable SERS probes could be used on soil, water, or plant surfaces to detect the compound and its degradation products directly. usda.govReal-time degradation kinetics, surface interactions, effectiveness of washing procedures. usda.gov
Portable MS Miniaturized mass spectrometers, often with ambient ionization sources like DART.On-site, real-time analysis of water or air samples for rapid contamination assessment. bohrium.comMonitoring concentration spikes, atmospheric transport, immediate transformation.
Transportable HPLC-HRMS/MS Field-deployable liquid chromatography-mass spectrometry systems.Continuous, high-frequency monitoring of water sources (e.g., rivers, wells) to track dynamic changes. nih.govLinking concentration dynamics to environmental events (e.g., rain), identifying transient transformation products.

Integration of Multi-Omics Approaches (e.g., Metagenomics, Metabolomics) in Microbial Degradation Research

Microbial activity is a primary driver of the degradation of aldicarb and its metabolites, including aldicarb sulfone, in the environment. nih.govoup.comrevize.comresearchgate.net The integration of multi-omics technologies provides a powerful, systems-biology lens to view the complex interactions between microorganisms and this compound. mbl.or.krfrontiersin.org These approaches allow researchers to move beyond simply observing degradation to understanding the underlying genetic and metabolic machinery responsible. nih.gov

When this compound is introduced into a soil or water microcosm, the following omics techniques can be applied:

Metagenomics : This involves sequencing all the DNA from the microbial community. It can identify the species present and the specific genes that encode for enzymes capable of breaking down carbamate (B1207046) pesticides. frontiersin.org Researchers can pinpoint the genes responsible for hydrolyzing or oxidizing Aldicarb Sulfone.

Transcriptomics and Proteomics : These methods measure the expression of genes (via RNA) and the production of proteins, respectively. They reveal which degradation-related genes and enzymes are actively being produced by the microbial community in response to the presence of this compound. mbl.or.kr

Stable Isotope Probing (SIP) Metabolomics : This is where the ¹³C label is most valuable. Metabolomics aims to identify and quantify all the small-molecule metabolites in a biological system. doi.org By using this compound as a tracer, scientists can track the flow of the ¹³C atoms as the compound is broken down and assimilated by microbes. nih.gov High-resolution mass spectrometry can detect new metabolites that contain the ¹³C label, allowing for the unambiguous mapping of the degradation pathway and the discovery of novel breakdown products. nih.govacs.org

This integrated approach provides a holistic view of bioremediation, from identifying the key microbial players and their genetic tools to tracing the precise biochemical fate of the pollutant. nih.gov

Omics ApproachKey Question AnsweredRole of this compound
Metagenomics Which microbes are present and what degradation genes do they possess?Acts as the selective pressure or substrate to study the responding microbial community.
Transcriptomics Which degradation genes are being activated in the presence of the contaminant?Triggers the expression of specific genes whose activity can then be measured.
Proteomics Which degradation enzymes are being produced by the microbes?Induces the synthesis of specific enzymes involved in its transformation.
Metabolomics (with SIP) What is the complete degradation pathway and what are the breakdown products?The ¹³C atoms act as a tracer, allowing researchers to follow its path from parent compound to final metabolites. nih.govub.edu

Development of Advanced Isotopic Labeling Strategies for Comprehensive Understanding of Xenobiotic Cycling

This compound is itself an example of an isotopic labeling strategy. However, more advanced strategies can provide even deeper insights into the environmental fate and cycling of this xenobiotic (a foreign chemical in an organism). scispace.com The primary goal of advanced labeling is to trace the transformation of specific parts of the molecule, revealing the mechanisms of degradation reactions. oup.com

Instead of uniformly labeling the compound, future research could employ position-specific labeling. For example, one could synthesize versions of aldicarb sulfone with ¹³C at the carbamate functional group and another version with ¹³C in the propyl backbone. By comparing the fate of the ¹³C label from these different starting materials, researchers can determine which part of the molecule is degraded first and most readily. This is crucial for understanding whether degradation proceeds primarily via hydrolysis of the carbamate bond or oxidation of the core structure. nih.gov

Furthermore, dual-labeling strategies, perhaps combining ¹³C with another stable isotope like ¹⁵N on the methylamine (B109427) group, could provide even more detailed information. mdpi.com Using high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, scientists can track the fate of both isotopic labels simultaneously. nih.gov This allows for a comprehensive reconstruction of bond-cleavage events and the flow of carbon and nitrogen through microbial metabolic networks. nih.govjove.com Such detailed knowledge is invaluable for building accurate predictive models of pesticide persistence and for developing more effective bioremediation strategies. scispace.com

Labeling StrategyDescriptionResearch Application for Aldicarb Sulfone
Uniform Labeling Multiple atoms are labeled, as in this compound.General tracking of the compound and its major fragments in the environment and through metabolic pathways. nih.gov
Position-Specific Labeling A ¹³C atom is placed at a single, specific position in the molecule (e.g., on the carbonyl carbon).Determining the primary site of enzymatic attack and elucidating specific reaction mechanisms (e.g., hydrolysis vs. oxidation). jove.com
Dual Isotope Labeling Two different stable isotopes (e.g., ¹³C and ¹⁵N) are incorporated into the same molecule.Simultaneously tracking the fate of different functional groups (e.g., the carbon skeleton and the nitrogen group) to understand the complete degradation sequence. mdpi.com
Compound-Specific Isotope Analysis (CSIA) Measuring the natural isotopic ratio (e.g., ¹³C/¹²C) of the contaminant to assess degradation in the field without adding labeled material.Provides evidence of degradation occurring at a contaminated site by observing isotopic fractionation. scispace.com

Q & A

Q. How can researchers verify the structural identity of Aldicarb Sulfone-¹³C₃ in synthetic or environmental samples?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) coupled with isotopic pattern analysis to confirm the molecular ion cluster (e.g., [M+H]⁺) and compare it with theoretical isotopic abundance ratios for ¹³C₃-labeled compounds. Cross-reference with nuclear magnetic resonance (NMR) data, focusing on carbon-13 chemical shifts in the sulfone and oxime functional groups . For environmental samples, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to enhance specificity .

Q. What experimental models are suitable for preliminary toxicity screening of Aldicarb Sulfone-¹³C₃?

Methodological Answer: Caenorhabditis elegans is a validated model for assessing systemic toxicity due to its conserved stress-response pathways. Expose synchronized L4-stage worms to graded concentrations (e.g., 1–16 mg/L) and monitor survival, locomotion (thrashing assays), and oxidative stress markers (e.g., glutathione levels). Include unlabeled aldicarb sulfone as a control to differentiate isotopic effects .

Q. How should researchers design a protocol for detecting Aldicarb Sulfone-¹³C₃ in aqueous matrices?

Methodological Answer: Optimize solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, followed by LC-MS/MS with multiple reaction monitoring (MRM). Validate recovery rates (70–120%) and limits of detection (LOD < 0.1 µg/L) using isotopically labeled internal standards. Cross-validate with EPA Method 531.1 for sulfonylurea compounds .

Advanced Research Questions

Q. What mechanisms underlie the differential toxicity of Aldicarb Sulfone-¹³C₃ compared to its non-isotopic analog?

Methodological Answer: Conduct comparative transcriptomic analyses (RNA-seq or microarrays) in model organisms like C. elegans exposed to both compounds. Focus on genes involved in acetylcholine signaling (e.g., ace-1, unc-17) and detoxification pathways (e.g., cyp-35 family). Use stable isotope tracing to track ¹³C incorporation into metabolic intermediates, which may alter enzyme kinetics or metabolite stability .

Q. How can conflicting data on Aldicarb Sulfone-¹³C₃’s environmental persistence be resolved?

Methodological Answer: Replicate degradation studies under controlled conditions (pH, temperature, microbial activity) using ¹³C-labeled compound to distinguish abiotic vs. biotic degradation pathways. Employ quadrupole-time-of-flight (Q-TOF) MS to identify transformation products (e.g., sulfonic acid derivatives). Compare half-lives in soil vs. aqueous systems, accounting for matrix-specific confounding variables (e.g., organic carbon content) .

Q. What strategies improve the reproducibility of isotopic tracer studies involving Aldicarb Sulfone-¹³C₃?

Methodological Answer: Standardize synthesis protocols to ensure >98% isotopic purity (verified by NMR and HRMS). Document batch-specific variability in solubility and stability. Use blinded analysis for LC-MS/MS data to reduce observer bias. Publish raw chromatograms and spectral data in supplementary appendices to enable cross-validation .

Q. How does the isotopic labeling of Aldicarb Sulfone-¹³C₃ influence its crystallographic properties?

Methodological Answer: Perform single-crystal X-ray diffraction (SCXRD) on both labeled and unlabeled forms. Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks. Note that ¹³C incorporation may slightly alter bond lengths (≤0.01 Å) due to isotopic mass effects, requiring high-resolution detectors (e.g., Pilatus3 X 1M) for accurate measurement .

Methodological Best Practices

  • Data Interpretation : When analyzing gene expression data, apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to account for multiple comparisons in transcriptomic studies .
  • Study Design : For environmental fate studies, include triplicate samples and negative controls (e.g., autoclaved soil/water) to distinguish microbial degradation from chemical hydrolysis .
  • Reporting : Adhere to the "STRIDE" framework (Structured Transparency in Isotopic Data and Experiments) for documenting synthesis, characterization, and analytical protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.